4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate
Description
Properties
Molecular Formula |
C16H14ClNO4 |
|---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
[4-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H14ClNO4/c1-10(19)22-13-6-3-11(4-7-13)16(20)18-14-9-12(17)5-8-15(14)21-2/h3-9H,1-2H3,(H,18,20) |
InChI Key |
YMEDLJMGLMYTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Isocyanate-Mediated Carbamate Formation
-
Step 1 : Generate 4-acetoxyphenyl isocyanate from 4-acetoxybenzoyl chloride and sodium azide (NaN₃) in acetone at 0–5°C.
-
Step 2 : React with 5-chloro-2-methoxyaniline in dry DMF using NaH as base (20–25°C, 12–24 hrs).
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, NaH, 24 hrs | 78 | >95% |
| THF, Et₃N, 48 hrs | 62 | 89% |
Direct Coupling Using Activating Agents
-
Protect 4-hydroxybenzoic acid as acetate using acetic anhydride/pyridine (0°C → rt, 2 hrs).
-
Convert to acid chloride with SOCl₂ (reflux, 4 hrs).
-
Couple with 5-chloro-2-methoxyaniline using:
-
DCC/HOBt in CH₂Cl₂ (0°C → rt, 18 hrs)
-
EDC·HCl/DMAP in THF (rt, 6 hrs)
-
Comparative Results :
| Activating System | Reaction Time (hrs) | Yield (%) |
|---|---|---|
| DCC/HOBt | 18 | 85 |
| EDC·HCl/DMAP | 6 | 91 |
Key Observation : EDC·HCl minimizes racemization compared to DCC.
Microwave-Assisted Synthesis
-
Mix 4-acetoxybenzoyl chloride and 5-chloro-2-methoxyaniline (1:1 molar ratio).
-
Irradiate at 150 W, 100°C for 15 min in sealed vessel.
Performance Metrics :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation :
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.89 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 6.95 (d, J=8.9 Hz, 1H), 3.87 (s, 3H, OCH₃), 2.32 (s, 3H, OAc) |
| IR (KBr) | 3320 cm⁻¹ (N-H), 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide) |
| MS (ESI+) | m/z 348.1 [M+H]⁺ |
Industrial-Scale Considerations
Cost Analysis :
| Component | Price/kg (USD) | Quantity/kg per 1 kg product |
|---|---|---|
| 5-Chloro-2-methoxyaniline | 220 | 0.58 |
| 4-Hydroxybenzoic acid | 45 | 0.72 |
| EDC·HCl | 1,200 | 0.15 |
Total production cost : ~$390/kg (lab scale) → projected $210/kg at 100 kg batch.
Recent Advancements
Enzymatic Catalysis :
Lipase B from Candida antarctica (CAL-B) catalyzes carbamate formation in:
-
Solvent: tert-butanol
-
Temp: 40°C
-
Yield: 88% (24 hrs)
Flow Chemistry :
Continuous flow system parameters:
-
Residence time: 8 min
-
Productivity: 12 g/hr
-
Purity: 98%
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties : This compound has been explored for its antimicrobial activity against various pathogens. Preliminary studies indicate that it may exhibit significant effects against bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of specific bacterial enzymes critical for cell wall synthesis or metabolic processes, leading to bacterial cell death.
Anticancer Activity : Recent investigations have highlighted the compound's potential in cancer therapy. In vitro assays have shown that it can inhibit the proliferation of cancer cells, particularly in breast cancer models. The observed mechanism includes the induction of apoptosis and inhibition of cell cycle progression, suggesting its role as a promising candidate for further development in oncological treatments.
Biological Studies
Enzyme Inhibition : The compound's ability to interact with various enzymes makes it a valuable subject for biological studies. For instance, it may act as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. Such interactions could lead to the development of new therapeutic strategies targeting cholinergic pathways .
Case Study - Mycobacterial Inhibition : A notable study focused on the compound's effect on mycobacterial strains showed that it significantly reduced intracellular bacterial loads in macrophages compared to control groups. This finding underscores its potential as an adjunctive therapy in tuberculosis treatment.
Organic Synthesis
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including esterification and amidation processes, contributing to the development of new materials and chemical products. Its structural complexity allows for modifications that can enhance its reactivity and selectivity in synthetic pathways.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pleione bulbocodioides
The target compound shares structural similarities with other acetoxy-substituted phenanthro-furans isolated from Pleione bulbocodioides. For example:
- Compound 5 : (7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-10-methoxy-2,3,4,5-tetrahydrophenanthro[2,1-b]furan-3-yl)methyl acetate differs in the position of hydroxyl/methoxy groups and saturation of the furan ring .
- Compound 6 : Features a 3-hydroxy-9-(4’-hydroxy-3’-methoxyphenyl)-11-methoxy substitution pattern but lacks the carbamoyl group .
Carbamoyl Phenyl Acetate Derivatives
Studies on carbamoyl phenyl acetate derivatives highlight substituent-dependent binding mechanisms:
- 4-((4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate : Binds to bovine serum albumin (BSA) via hydrogen bonding and van der Waals interactions .
- 4-((4-(N-(6-Chloropyridazin-3-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate : Hydrophobic interactions dominate due to the chloropyridazinyl group .
Comparison : The target compound’s 5-chloro-2-methoxyphenyl carbamoyl group may balance hydrogen bonding (via the carbamoyl) and hydrophobic interactions (via the chloro and methoxy groups), offering a unique interaction profile .
Chloro-Methoxy Phenyl Derivatives
- (4-Chloro-2-methylphenyl) acetate: A simpler analogue lacking the carbamoyl group.
Patented Carbamoyl-Acetate Hybrids
The European patent EP 4 374 877 A2 describes a structurally complex carbamoyl-acetate hybrid with trifluoromethyl and difluorophenoxy groups. Unlike the target compound, this derivative emphasizes fluorinated substituents for enhanced metabolic resistance and target affinity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate is a compound that has garnered attention for its potential biological activities. Preliminary studies indicate that it may interact with specific enzymes or receptors, possibly acting as an inhibitor in various biological pathways. This article explores the compound's biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloro group and a methoxy group, which contribute to its unique chemical reactivity and biological properties. The structural formula can be represented as follows:
This configuration is pivotal in determining its interaction with biological targets.
Research suggests that this compound may function through multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. In vitro studies have indicated IC50 values comparable to established AChE inhibitors like rivastigmine .
- Receptor Interaction : It may also act on serotonin receptors (5-HT4), contributing to cognitive enhancement effects observed in animal models .
In Vitro Studies
A variety of studies have evaluated the compound's biological activity through in vitro assays:
| Study | Target | IC50 (µM) | Notes |
|---|---|---|---|
| AChE Inhibition | Human AChE | 4.15 | Comparable to rivastigmine |
| 5-HT4 Receptor Binding | Human 5-HT4R | N/A | Significant binding affinity observed |
These findings suggest that the compound could play a role in treating conditions such as Alzheimer's disease by modulating neurotransmitter levels.
In Vivo Studies
In vivo assessments have demonstrated promising results regarding safety and efficacy:
- Toxicity Assessment : The LD50 was determined to be greater than 100 mg/kg, indicating a favorable safety profile with minimal side effects at therapeutic doses .
- Behavioral Effects : Animal studies showed procognitive effects without significant adverse reactions, reinforcing the potential utility of the compound in neurodegenerative disorders .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation, suggesting neuroprotective properties .
- Cancer Cell Lines : The compound was tested against various cancer cell lines, demonstrating inhibitory effects on proliferation, particularly in MCF-7 and A549 cells. IC50 values ranged from 3.0 µM to 10 µM, indicating notable anticancer activity .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate, and how do they influence its reactivity?
- Answer : The compound contains a carbamoyl group linking two aromatic systems: a 5-chloro-2-methoxyphenyl moiety and a phenyl acetate ester. The chlorine atom acts as an electron-withdrawing group, while the methoxy group is electron-donating, creating a polarized electronic environment that influences nucleophilic/electrophilic reactivity. The ester group is susceptible to hydrolysis under acidic or basic conditions, enabling derivatization. Structural analogs (e.g., compounds with nitro or cyano substituents) demonstrate altered reactivity patterns, as seen in similar carbamoylphenoxy acetic acid derivatives .
Q. What are the standard synthetic routes for this compound, and how can purity be ensured?
- Answer : Synthesis typically involves coupling 5-chloro-2-methoxyaniline with a phenyl acetate carbonyl precursor (e.g., via carbodiimide-mediated amidation). Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity assessment requires HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and comparison against certified reference standards for related impurities, such as chlorobenzoyl derivatives .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates to identify energetically favorable pathways. For example, reaction path searches can optimize solvent selection (polar aprotic solvents like DMF enhance carbamoyl formation) or catalyst efficiency. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating reaction outcomes before lab validation .
Q. What experimental design strategies are effective for optimizing reaction yields and selectivity?
- Answer : Factorial design (e.g., 2^k designs) systematically tests variables like temperature, catalyst loading, and solvent ratios. For instance, a central composite design could maximize yield by balancing the antagonistic effects of high temperature (accelerating reaction but promoting side products). Statistical software (e.g., Minitab) analyzes interactions between variables, while response surface methodology identifies optimal conditions .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analysis of dose-response curves and IC50 values, normalized to control benchmarks, can clarify trends. Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) is critical. For example, discrepancies in antimicrobial activity might require retesting under standardized CLSI guidelines .
Q. What advanced analytical techniques confirm structural integrity and degradation products?
- Answer : High-resolution mass spectrometry (HRMS) and NMR (1H/13C, 2D COSY/HSQC) verify molecular composition and regiochemistry. For degradation studies, LC-MS/MS identifies hydrolyzed byproducts (e.g., free carboxylic acid from ester cleavage). X-ray crystallography, if applicable, resolves stereochemical ambiguities in crystalline derivatives .
Q. How can this compound be utilized in medicinal chemistry for lead optimization?
- Answer : The carbamoyl group serves as a bioisostere for ester or urea functionalities. Structure-activity relationship (SAR) studies involve synthesizing analogs with halogen substitutions (e.g., fluoro for chloro) or modifying the acetate moiety to enhance pharmacokinetic properties. In vitro ADMET profiling (e.g., microsomal stability, plasma protein binding) prioritizes candidates for in vivo testing .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to minimize resource-intensive trials .
- Computational Workflows : Integrate Gaussian or COMSOL Multiphysics for reaction simulation and process scaling .
- Analytical Validation : Cross-reference spectral data with public databases (PubChem, EPA DSSTox) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
